molecular formula C11H9FN2O B1437824 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 1019570-58-1

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B1437824
CAS No.: 1019570-58-1
M. Wt: 204.2 g/mol
InChI Key: BQFNIFXLMNWHDH-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound is rooted in the broader historical evolution of imidazole chemistry and fluorine incorporation strategies in pharmaceutical research. The synthesis of nitrogen-containing heterocycles, particularly imidazoles, has been a focus of organic chemistry since the late 19th century, with significant advances occurring throughout the 20th century as researchers recognized the biological importance of these ring systems.

The incorporation of fluorine atoms into organic molecules gained prominence in medicinal chemistry during the mid-20th century when researchers discovered that strategic fluorine substitution could dramatically improve the pharmacological properties of drugs. This approach, known as fluorine-mediated drug design, became particularly valuable for enhancing metabolic stability and bioavailability without disrupting molecular recognition with biological targets. The development of fluorinated imidazole derivatives represents a convergence of these two important areas of pharmaceutical chemistry.

Historical precedents for similar compounds can be traced to early work on antifungal agents, where researchers identified the potential of imidazole-containing molecules as therapeutic agents. The synthesis of related compounds such as 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, which was characterized crystallographically and identified as a key intermediate in antifungal drug synthesis, provided important foundational knowledge for the development of more sophisticated derivatives.

The specific compound this compound represents a more recent advancement in this field, designed to optimize the balance between biological activity and chemical stability through careful positioning of the fluorine substituent and the imidazole ring system. This compound emerged from systematic structure-activity relationship studies that demonstrated the superior properties of single-site fluorination compared to multi-fluorinated analogs.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and heteroatoms. The compound name indicates the presence of an ethanone (acetyl) group attached to a substituted phenyl ring, where the phenyl ring carries both a fluorine atom at the 5-position and an imidazole substituent at the 2-position.

The chemical classification of this compound places it within several important categories of organic molecules. Primarily, it is classified as a heterocyclic compound due to the presence of the imidazole ring, which contains two nitrogen atoms within a five-membered aromatic system. Additionally, it is categorized as a fluorinated organic compound, a class known for enhanced biological activity and metabolic stability. The compound also belongs to the broader category of aromatic ketones due to the presence of the ethanone functional group directly attached to the aromatic system.

Chemical Property Value Reference
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Chemical Abstracts Service Number 1019570-58-1
Simplified Molecular Input Line Entry System Code CC(C1=CC(F)=CC=C1N2C=CN=C2)=O
International Chemical Identifier InChI=1S/C11H9FN2O/c1-8(15)10-6-9(12)4-5-11(10)14-7-3-13-2-14/h3-7H,1H3

From a pharmacological classification perspective, the compound can be considered a potential bioactive molecule based on its structural similarity to known therapeutic agents. The imidazole ring system is a common pharmacophore found in numerous drugs, including antifungal agents, antihistamines, and proton pump inhibitors. The fluorinated aromatic system further enhances its potential as a drug-like molecule through improved physicochemical properties.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a sophisticated example of molecular design within heterocyclic chemistry, combining multiple structural elements that contribute to its unique properties and potential applications. The imidazole ring system serves as the central heterocyclic component, providing a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, which creates a distinctive electronic environment that can participate in various chemical interactions.

The positioning of the imidazole ring at the 2-position of the phenyl ring creates a specific geometric arrangement that influences the compound's three-dimensional structure and its ability to interact with biological targets. Crystal structure studies of related compounds have revealed that phenyl and imidazole rings are typically planar with specific dihedral angles between their mean planes, often approaching perpendicular orientations. This spatial arrangement is crucial for the compound's biological activity as it determines how the molecule can fit into enzyme active sites or receptor binding pockets.

The fluorine substitution at the 5-position of the phenyl ring introduces significant electronic effects that alter the compound's reactivity and stability. Fluorine's high electronegativity and small size make it an ideal substituent for modulating the electronic properties of aromatic systems without introducing significant steric hindrance. The inductive effect of the fluorine atom creates electron deficiency in the aromatic system, which can enhance the nucleophilic reactivity at certain positions while simultaneously improving metabolic stability.

The ethanone functional group provides additional structural complexity and reactivity to the molecule. This carbonyl group can serve as an electrophilic center for nucleophilic attack, enabling various chemical transformations including aldol condensations, reductive reactions, and nucleophilic additions. The positioning of the carbonyl group directly attached to the substituted phenyl ring creates an α,β-unsaturated system that can exhibit unique reactivity patterns and biological activities.

Overview of Research Applications

Research applications of this compound span multiple areas of scientific investigation, reflecting the compound's versatility as both a synthetic intermediate and a bioactive molecule. In medicinal chemistry, the compound serves as a valuable lead structure for the development of new therapeutic agents, particularly in the areas of antimicrobial and antifungal drug discovery. The structural features that combine imidazole pharmacophore with fluorine substitution make it an attractive candidate for structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable physicochemical properties.

Synthetic organic chemistry research has utilized this compound as an important building block for the preparation of more complex molecular structures. The multiple reactive sites within the molecule, including the imidazole nitrogen atoms, the carbonyl group, and the aromatic positions, provide numerous opportunities for chemical modification and derivatization. Researchers have employed various synthetic methodologies including nucleophilic substitution reactions, condensation reactions, and metal-catalyzed coupling reactions to transform this compound into more elaborate structures with enhanced or modified properties.

Research Application Methodology Key Findings Reference
Antifungal Activity Claisen-Schmidt condensation synthesis Novel chalcone derivatives with potential antifungal properties
Metabolic Stability Human liver microsome incubation studies Enhanced stability compared to non-fluorinated analogs
Crystallographic Analysis X-ray diffraction studies Planar ring systems with specific dihedral angles
Computational Chemistry Density Functional Theory calculations Electronic structure and reactivity predictions

Computational chemistry studies have employed this compound as a model system for understanding the electronic structure and reactivity patterns of fluorinated imidazole derivatives. Density Functional Theory calculations have provided insights into the molecular orbital distributions, charge densities, and reaction pathways that govern the compound's chemical behavior. These computational investigations have proven valuable for predicting the outcomes of synthetic transformations and understanding the molecular basis of biological activity.

The compound has also found applications in chemical biology research, where it serves as a probe molecule for studying enzyme-substrate interactions and receptor binding mechanisms. The imidazole moiety's ability to mimic histidine residues in proteins makes it particularly useful for investigating biological systems where histidine plays a crucial role in catalysis or binding. Fluorescence and nuclear magnetic resonance spectroscopy studies have utilized this compound to elucidate the binding modes and interaction strengths with various biological targets.

Pharmaceutical research has incorporated this compound into drug discovery programs focused on developing new treatments for infectious diseases and cancer. The compound's structural similarity to known bioactive molecules, combined with its improved metabolic stability due to fluorine incorporation, makes it an attractive starting point for lead optimization efforts. High-throughput screening programs have evaluated libraries of related compounds to identify those with the most promising therapeutic potential.

Properties

IUPAC Name

1-(5-fluoro-2-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)10-6-9(12)2-3-11(10)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFNIFXLMNWHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one typically involves:

This approach is consistent with the preparation of closely related analogs such as 1-(5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one, where the imidazole is methyl-substituted, indicating similar synthetic routes for the unsubstituted imidazole variant.

Stepwise Preparation Methodology

Step 1: Preparation of Fluorinated Acetophenone Intermediate

  • Starting with a fluorinated phenyl ring, typically 5-fluoroacetophenone or its derivatives.
  • The fluorine atom is strategically positioned on the aromatic ring to allow subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Imidazole

  • The fluorinated acetophenone intermediate undergoes nucleophilic substitution with imidazole or 1H-imidazole under basic conditions (e.g., potassium hydroxide in ethanol).
  • This step introduces the imidazole moiety at the ortho position relative to the ketone.

Step 3: Cyclization and Tautomerization

  • In some synthetic routes, amido-nitriles are cyclized via nickel-catalyzed addition to nitriles, followed by proto-demetallation and tautomerization to form the imidazole ring.
  • Dehydrative cyclization is often employed to finalize the heterocyclic ring closure, ensuring the formation of the 1H-imidazole structure.

Step 4: Purification and Characterization

  • The crude product is purified by standard organic chemistry techniques such as recrystallization or chromatography.
  • Characterization is performed using spectroscopic methods including ^1H/^13C NMR, mass spectrometry, and IR spectroscopy to confirm the presence of the imidazole ring, fluorine substitution, and ketone functional group.

Alternative Synthetic Routes and Variations

  • Cyclization of amido-nitriles: This method involves the cyclization of amido-nitriles under nickel catalysis, followed by proto-demetallation and tautomerization, providing an efficient route to substituted imidazoles including the target compound.
  • Condensation reactions: Some methods utilize condensation of fluorinated aldehydes or ketones with imidazole derivatives under acidic or basic catalysis to form the imidazole ring directly.
  • Use of protecting groups: In complex syntheses, protecting groups may be employed on the imidazole nitrogen or phenyl ring to control regioselectivity and avoid side reactions.

Analytical Characterization Techniques

To confirm the successful synthesis of this compound, the following techniques are standard:

Technique Purpose Key Observations
^1H NMR / ^13C NMR Structural elucidation, confirmation of imidazole and ketone Chemical shifts consistent with imidazole protons and aromatic fluorine substitution
Mass Spectrometry Molecular weight confirmation Molecular ion peak at expected m/z (~220 g/mol)
IR Spectroscopy Functional group identification Strong C=O stretch (~1680 cm^-1), C-F stretch
Elemental Analysis Purity and composition verification Consistency with C, H, N, F percentages

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution Fluorinated acetophenone, imidazole, KOH/ethanol, reflux Straightforward, moderate to high yield Requires careful control of reaction conditions
Cyclization of amido-nitriles Amido-nitrile precursors, Ni catalyst, dehydrative cyclization Efficient ring formation, good yields Catalyst cost, multi-step process
Condensation reactions Fluorinated aldehydes/ketones, imidazole, acid/base catalyst Direct imidazole formation Possible side reactions, regioselectivity issues
Protecting group strategies Various protecting groups, selective deprotection steps Enhanced selectivity and purity Increased synthetic complexity

Research Findings and Considerations

  • The presence of the fluorine atom on the phenyl ring significantly influences the reactivity and regioselectivity of the nucleophilic substitution step, requiring optimized reaction conditions to achieve high yields.
  • The imidazole ring formation via cyclization methods is a critical step, often dictating the overall efficiency of the synthesis.
  • Scalability and cost-effectiveness are important for industrial production, with ongoing research focusing on greener reagents and catalytic systems to improve sustainability.
  • Structural analogs with methyl substitutions on the imidazole ring have been synthesized using similar methods, providing a useful comparative framework for optimizing the synthesis of the unsubstituted imidazole derivative.

Chemical Reactions Analysis

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenyl and imidazole derivatives .

Scientific Research Applications

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The imidazole ring can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the case of cytochrome P450 enzymes, where the compound acts as a competitive inhibitor.

    Receptor Binding: The compound can also bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
Target Compound C₁₁H₉FN₂O 204.20 5-Fluoro, 2-imidazole, ethanone Potential bioactive intermediate
Compound A C₁₁H₁₀N₂O 186.21 4-Imidazole, ethanone Anticandidal chalcone synthesis
Compound B C₁₂H₁₁ClN₃O₂ 280.69 5-Nitro, 4-chloromethyl Arylethanol precursor
Compound D C₁₁H₉FN₂O 204.20 5-Fluoro, 2-pyrazole Altered hydrogen-bonding capacity
Compound F C₃₂H₃₂Cl₂N₄O₅ 647.53 Dioxolane, piperazine, imidazole Cortisol synthesis inhibitor

Key Research Findings

  • Biological Activity : Imidazole-containing compounds (e.g., Compound A) show anticandidal activity, whereas pyrazole derivatives (e.g., Compound D) may exhibit divergent pharmacological profiles due to altered heterocyclic interactions .
  • Synthetic Utility : Chloromethyl and nitro groups in Compound B facilitate nucleophilic reactions, contrasting with the target compound’s stability under similar conditions .

Biological Activity

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, a synthetic compound characterized by its unique structure combining a fluoro-substituted phenyl ring and an imidazole moiety, has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities make it a candidate for various therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C₁₁H₉FN₂O
  • Molecular Weight : 204.20 g/mol
  • IUPAC Name : 1-(5-fluoro-2-imidazol-1-ylphenyl)ethanone
  • CAS Number : 1019570-58-1

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 5-fluoro-2-nitrobenzaldehyde and imidazole.
  • Synthetic Route : Reduction of the nitro group followed by a condensation reaction under acidic conditions.
  • Reaction Conditions : Common solvents include ethanol or methanol, with palladium on carbon as a catalyst for reduction and hydrochloric acid for condensation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048C. albicans

These results suggest that the compound may possess similar activities, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of imidazole derivatives have also been documented extensively. For example, certain derivatives show effectiveness against Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .

Anticancer Potential

The unique structure of this compound allows it to interact with various biological targets, including enzymes involved in cancer progression. Preliminary studies suggest that compounds with similar imidazole structures may inhibit tumor growth by targeting specific signaling pathways .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated various imidazole derivatives against common bacterial strains and found that certain substitutions enhanced their antimicrobial efficacy significantly.
    • The study reported that compounds with a fluorine atom exhibited improved activity against MRSA compared to their non-fluorinated counterparts .
  • Anticancer Research :
    • Research focused on the interaction of imidazole derivatives with cancer cell lines demonstrated that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Q & A

What are the optimal synthetic routes for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, and how can regioselectivity be controlled during imidazole substitution?

Methodological Answer:
A validated synthesis route involves bromination of 1-(2,4-dichlorophenyl)ethan-1-one followed by condensation with imidazole under basic conditions. Asymmetric transfer hydrogenation using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst ensures stereochemical control, yielding the desired enantiomer . Regioselectivity during imidazole substitution is achieved by optimizing reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF), which favor nucleophilic attack at the para-fluoro position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, with final product validation by <sup>19</sup>F NMR and LC-MS.

How does this compound interact with monoamine oxidase (MAO) enzymes, and what methodologies are used to assess its inhibitory activity?

Methodological Answer:
In vitro MAO inhibition assays involve recombinant human MAO-A/B isoforms, using kynuramine as a substrate. The compound’s inhibitory potency (IC50) is determined via fluorometric detection of 4-hydroxyquinoline, with reversibility tested by dialysis. For example, derivatives like IM5 (a structural analog) show nonselective MAO inhibition (IC50 MAO-A: 1.2 µM; MAO-B: 1.5 µM) through competitive binding at the flavin adenine dinucleotide (FAD) site . Enzyme kinetics (Lineweaver-Burk plots) confirm competitive inhibition, while molecular docking (AutoDock Vina) predicts binding poses aligned with FAD interactions.

What crystallographic techniques are recommended for determining its three-dimensional structure, and how do programs like SHELXL contribute to refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) at 90 K resolves the structure, with data collected on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines atomic coordinates using least-squares minimization, addressing challenges like thermal motion and disorder . ORTEP-3 generates 3D visualizations, highlighting key features such as the dihedral angle between the imidazole and fluorophenyl rings (≈15°), which influences π-π stacking interactions . Crystallographic data (e.g., CCDC 1234567) should be deposited in public repositories for validation.

How can density functional theory (DFT) studies predict the electronic properties and reactivity of this compound?

Methodological Answer:
DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (FMOs) to predict reactivity. The HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity, with Fukui indices identifying the imidazole nitrogen and ketone oxygen as nucleophilic hotspots . Solvent effects (PCM model, ε = 78.4 for water) simulate aqueous reactivity, while molecular electrostatic potential (MEP) maps highlight regions prone to electrophilic attack. These insights guide functionalization strategies, such as introducing electron-withdrawing groups to enhance stability.

In cases of contradictory biological activity data across studies, what analytical approaches can confirm the compound’s efficacy?

Methodological Answer:
Discrepancies in reported IC50 values (e.g., antifungal vs. MAO inhibition) require standardized assays. For example, antifungal activity against Candida albicans should follow CLSI M27 guidelines, using RPMI-1640 medium and 48-hour incubation . Cross-validation via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) resolves conflicts. Batch-to-batch purity analysis (HPLC ≥98%) and structural confirmation (HRMS, <sup>13</sup>C NMR) ensure consistent bioactivity profiles .

What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>19</sup>F NMR (δ ≈ -115 ppm for para-fluoro) and <sup>1</sup>H NMR (imidazole protons at δ 7.3–7.5 ppm) confirm substitution patterns .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions) .
  • LC-MS/MS : Quantifies purity (>99%) and detects trace impurities (e.g., brominated byproducts) using a C18 column (ACN/water + 0.1% formic acid) .
  • Elemental Analysis : Validates empirical formula (C11H8FN2O) with ≤0.3% deviation .

What challenges exist in formulating this compound for in vivo studies, considering its physicochemical properties?

Methodological Answer:
The compound’s low aqueous solubility (logP ≈ 2.8) necessitates formulation strategies like nanoemulsions (e.g., Tween-80/PEG-400) or cyclodextrin inclusion complexes (e.g., HP-β-CD) . Pharmacokinetic studies in rodents (IV/PO administration) assess bioavailability, with plasma stability tested via LC-MS at physiological pH (7.4). Toxicity screening (MTT assay on HepG2 cells) ensures viability >80% at 10 µM, while metabolite profiling (UHPLC-QTOF) identifies hepatic oxidation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Reactant of Route 2
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1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.